6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol is a complex organic compound that belongs to the quinazoline family, which is known for its diverse biological activities, particularly in cancer treatment. This compound features a unique structure comprising a quinazoline core substituted with a pyrimidine moiety, enhancing its potential as a pharmacological agent. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures.
The synthesis of 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol typically involves several key steps:
This method is characterized by its efficiency and ability to produce various substituted quinazolines, which can be further modified for enhanced biological activity .
The molecular structure of 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol can be described as follows:
The arrangement of atoms in the molecule allows for specific interactions with biological targets, particularly in kinase inhibition .
The chemical reactivity of 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol is significant due to the presence of multiple functional groups:
The mechanism of action for 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol primarily involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival:
The physical and chemical properties of 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol include:
These properties are crucial for determining its formulation as a pharmaceutical agent .
6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol has several scientific applications:
The synthesis of 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol (molecular formula: $\ce{C20H17N5O}$; MW: 343.4 g/mol) primarily employs multicomponent reactions and nucleophilic substitutions. A prevalent method involves the Niementowski condensation, where anthranilic acid derivatives react with amides or nitriles under reflux conditions. For this compound, 2-amino-5-methylbenzoic acid reacts with N-(4-methyl-6-phenylpyrimidin-2-yl)acetamide in the presence of phosphoryl chloride ($\ce{POCl3}$), followed by alkaline hydrolysis to yield the target quinazolin-4-ol scaffold [6] [9].
An alternative route uses the Grimmel-Guinther-Morgan synthesis, where isatoic anhydride undergoes ring opening with amines, followed by cyclization. Here, 6-methylisatoic anhydride reacts with 2-hydrazino-4-methyl-6-phenylpyrimidine in toluene under acidic catalysis (e.g., p-toluenesulfonic acid), achieving yields of 68–72% after recrystallization from ethanol [6] [9].
Key limitations of classical methods:
Microwave-assisted synthesis significantly enhances efficiency. A reported protocol involves irradiating a mixture of 2-chloro-6-methylquinazolin-4-ol and 2-amino-4-methyl-6-phenylpyrimidine in N,N-dimethylformamide (DMF) with triethylamine as a base at 150°C for 20 minutes, achieving 89% yield and >95% purity. This reduces reaction time from hours to minutes and minimizes by-products like N-alkylated impurities .
Solvent and catalyst optimization is critical:
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Triethylamine | 80 | 55 |
| DMF | Triethylamine | 150 | 89 |
| DMSO | $\ce{K2CO3}$ | 130 | 78 |
Purification challenges are addressed via:
Structural validation employs:
Table 2: Spectroscopic Signatures of Key Functional Groups
| Functional Group | $^1$H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Quinazolin-4-ol OH | 11.20 (s) | 3200 (broad) |
| C=N (pyrimidine) | - | 1580 |
| Methyl groups | 2.45, 2.68 (s) | 2920, 2870 |
Self-driving laboratories integrate artificial intelligence with automated synthesis platforms. A system developed by Warren et al. uses robotic fluid handlers to optimize reaction parameters (temperature, stoichiometry) in real-time via feedback from inline NMR and HPLC. For this quinazoline derivative, the platform identified optimal conditions (150°C, 1.2 eq pyrimidine amine) in 12 hours—a process requiring weeks manually [8].
Retrosynthesis planning tools (e.g., AiZynthFinder) propose viable routes using commercially available building blocks. For this compound, a prioritized pathway involves:
Process intensification strategies include:
Cost drivers:
Table 3: Comparison of Synthesis Methods for Industrial Translation
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |
|---|---|---|---|---|
| Classical (reflux) | 55–68 | 90–92 | 1.0 | High (toxic solvents) |
| Microwave-assisted | 89 | 95–97 | 0.7 | Moderate |
| Continuous-flow | 85 | 98 | 0.5 | Low |
This quinazoline derivative serves as a precursor for kinase inhibitors, particularly targeting phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). Its structure allows derivatization at the C4-OH or N2 positions to enhance target binding. For example, coupling with hydroxamic acid linkers yields dual PI3K/HDAC inhibitors with IC50 values <10 nM [4] [9].
Structure-activity relationship (SAR) insights:
Scale-up synthesis for preclinical studies typically requires 100 g batches. Current protocols use a hybrid approach: microwave-assisted coupling followed by continuous-flow crystallization, delivering >99% purity at kilogram scales [8] [10].
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9